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Amyl methyl sulfide

Flavor Chemistry Sensory Analysis Odorant Potency

Amyl methyl sulfide (C6, logP 2.7) is a mid-chain dialkyl thioether ideal for sustained-release fragrance formulations and meat flavor reconstitution. With an odor threshold of 0.00028 ppm, it serves as a high-sensitivity analytical standard for GC-MS/SPME off-flavor detection in cheese, meat, and seafood matrices.

Molecular Formula C6H14S
Molecular Weight 118.24 g/mol
CAS No. 1741-83-9
Cat. No. B158305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmyl methyl sulfide
CAS1741-83-9
Molecular FormulaC6H14S
Molecular Weight118.24 g/mol
Structural Identifiers
SMILESCCCCCSC
InChIInChI=1S/C6H14S/c1-3-4-5-6-7-2/h3-6H2,1-2H3
InChIKeyFOJGPFUFFHWGFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amyl Methyl Sulfide (CAS 1741-83-9) Properties and Procurement Guide for Dialkyl Thioethers


Amyl methyl sulfide (CAS 1741-83-9, C6H14S) is an aliphatic dialkyl thioether, also known as methyl pentyl sulfide or 1-(methylthio)pentane . It is a colorless liquid with a strong, sulfurous odor reminiscent of garlic and onion, naturally occurring in Brassica napus and used as a flavor/fragrance intermediate [1]. With a boiling point of 145°C and density of 0.84 g/cm³, it represents a mid-chain-length member of the alkyl methyl sulfide homologous series .

Why Generic Substitution of Alkyl Methyl Sulfides Fails: Critical Physicochemical Divergence Within the Homologous Series


The alkyl methyl sulfide homologous series (C_nH_{2n+1}SCH_3) exhibits pronounced nonlinear variation in key physicochemical properties with increasing carbon chain length . Odor thresholds, vapor pressures, boiling points, and octanol-water partition coefficients (logP) differ by orders of magnitude between adjacent homologs [1]. Consequently, substituting amyl methyl sulfide (C6) with a shorter-chain analog such as ethyl methyl sulfide (C3) or butyl methyl sulfide (C5) can drastically alter volatility, release kinetics, partitioning behavior, and sensory impact—compromising formulation performance and analytical accuracy .

Amyl Methyl Sulfide (CAS 1741-83-9) Comparative Performance Evidence: Quantitative Differentiation from Closest Analogs


Odor Threshold: Amyl Methyl Sulfide vs. Ethyl, Butyl, and Dimethyl Analogs

Amyl methyl sulfide exhibits an odor threshold of 0.00028 ppm in air . This value is intermediate among alkyl methyl sulfide homologs: ethyl methyl sulfide has a slightly lower threshold of 0.00023 ppm [1], butyl methyl sulfide is more potent at 0.00018 ppm , while dimethyl sulfide is significantly less potent at 0.003 ppm [2]. This places amyl methyl sulfide among the most potent odorants in the series, with a threshold nearly 11-fold lower than dimethyl sulfide, indicating a strong sensory impact at trace concentrations.

Flavor Chemistry Sensory Analysis Odorant Potency

Vapor Pressure: Amyl Methyl Sulfide Exhibits Significantly Lower Volatility Than Shorter-Chain Analogs

Amyl methyl sulfide has a vapor pressure of 0.735 mmHg at 25°C . In contrast, ethyl methyl sulfide exhibits a vapor pressure of 186 mmHg at 25°C , representing a >250-fold difference in volatility. This substantial reduction in vapor pressure with increasing alkyl chain length directly impacts the compound's evaporation rate and atmospheric persistence, making amyl methyl sulfide a more stable and longer-lasting odorant in applications requiring sustained release.

Volatility Release Kinetics Formulation Stability

Boiling Point: Amyl Methyl Sulfide's Higher Thermal Stability Relative to Shorter Homologs

Amyl methyl sulfide has a boiling point of 145°C at 760 mmHg . This is considerably higher than ethyl methyl sulfide (66-67°C) [1] and moderately higher than butyl methyl sulfide (122-123°C) . The elevated boiling point reflects stronger intermolecular forces and reduced volatility, which can be advantageous in high-temperature processing or when a less volatile sulfide is required for synthetic applications.

Thermal Stability Processing Conditions Distillation

Octanol-Water Partition Coefficient (logP): Amyl Methyl Sulfide's Higher Lipophilicity Compared to Shorter Homologs

Amyl methyl sulfide has a computed XLogP3-AA value of 2.7 [1], indicating moderate lipophilicity. This value is higher than butyl methyl sulfide (logP 2.506 estimated) and substantially higher than ethyl methyl sulfide (logP 1.54) [2]. The increased logP suggests enhanced partitioning into lipid phases, which can influence absorption, distribution, and sensory perception in complex matrices.

Lipophilicity Partitioning Formulation

Specific Flavor Application: Amyl Methyl Sulfide as a Volatile Component of Roast Beef Aroma

Amyl methyl sulfide has been specifically identified as a volatile flavor component of roast beef . This specific food matrix association is not widely reported for other alkyl methyl sulfides in the literature, suggesting a unique role in the complex aroma profile of cooked meat. This specificity makes amyl methyl sulfide a compound of interest for meat flavor reconstitution studies and for analytical methods targeting meat spoilage or quality markers.

Flavor Chemistry Food Science Aroma Characterization

Amyl Methyl Sulfide (CAS 1741-83-9): Recommended Research and Industrial Application Scenarios Based on Quantitative Differentiation


Flavor and Fragrance Formulation Requiring Low Volatility and Specific Meat Aroma

Amyl methyl sulfide's exceptionally low vapor pressure (0.735 mmHg at 25°C) compared to shorter-chain analogs makes it suitable for fragrance and flavor formulations requiring sustained release and reduced headspace concentration. Its documented role as a volatile component of roast beef flavor positions it as a key compound for meat flavor reconstitution, especially in savory applications where a long-lasting, sulfurous, meaty note is desired.

Analytical Standard for Food Spoilage and Environmental Odor Monitoring

With an odor threshold of 0.00028 ppm , amyl methyl sulfide is a potent odorant detectable at trace levels. This high sensitivity, combined with its specific association with food spoilage in cheese, meat, and seafood , makes it a valuable analytical standard for developing and calibrating methods (e.g., GC-MS, SPME) aimed at detecting and quantifying off-flavors and monitoring environmental odor emissions from waste or industrial processes.

Organic Synthesis Intermediate Requiring Higher Thermal Stability

The elevated boiling point of amyl methyl sulfide (145°C) relative to ethyl methyl sulfide (67°C) [1] provides greater thermal stability and a wider liquid range. This property can be advantageous in synthetic procedures involving elevated temperatures, such as certain alkylation or oxidation reactions, where a less volatile sulfide reactant or solvent is required to prevent premature evaporation and maintain reaction control.

Partitioning and Bioaccumulation Studies in Lipid-Rich Matrices

The computed logP of 2.7 for amyl methyl sulfide [2] indicates moderate lipophilicity, significantly higher than ethyl methyl sulfide (logP 1.54) [3]. This property makes amyl methyl sulfide a relevant model compound for studying the partitioning behavior of volatile sulfur compounds in lipid-containing food systems, biological membranes, or environmental samples, where hydrophobic interactions govern distribution and fate.

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